

Technical Support Center: Photostability of Rhodamine 110 in Elastase Assays

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Compound of Interest

Compound Name: (Z-Ala-Ala-Ala-Ala)₂Rh110

Cat. No.: B8069667

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Rhodamine 110 (Rh110) in elastase assays. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on the photostability of Rhodamine 110.

Frequently Asked Questions (FAQs)

Q1: What is the principle of an elastase assay using a Rhodamine 110-based substrate?

A1: The assay utilizes a non-fluorescent bisamide substrate of Rhodamine 110, such as (Z-Ala-Ala-Ala-Ala)₂Rh110. In this form, the fluorescence of the Rhodamine 110 core is quenched. Elastase specifically cleaves the peptide chains from the dye. The initial cleavage converts the non-fluorescent substrate into a fluorescent monoamide intermediate, and a subsequent cleavage releases the highly fluorescent Rhodamine 110. The increase in fluorescence intensity is directly proportional to the elastase activity and can be monitored over time to determine enzyme kinetics.

Q2: What are the optimal excitation and emission wavelengths for Rhodamine 110?

A2: Rhodamine 110 has an excitation maximum typically in the range of 496-500 nm and an emission maximum between 520-525 nm.^[1] These spectral properties are similar to other common green fluorophores like FITC and Alexa Fluor™ 488.^[1]

Q3: How photostable is Rhodamine 110 compared to other common fluorophores like fluorescein?

A3: Rhodamine dyes, including Rhodamine 110, are generally considered to be more photostable than fluorescein.^[2] This makes them well-suited for experiments that require longer or repeated exposure to excitation light, such as kinetic assays. One study reported a photobleaching lifetime for a rhodamine species identified as Rhodamine 110 to be approximately 27.4 seconds under specific single-molecule fluorescence microscopy conditions.^[3]

Q4: Can the fluorescence of Rhodamine 110 be affected by pH?

A4: A significant advantage of Rhodamine 110 is that its fluorescence intensity is stable over a wide pH range, typically from pH 3 to 9.^[4] This provides flexibility in the choice of assay buffer conditions.

Q5: Is it necessary to use a specific type of microplate for this assay?

A5: Yes, it is highly recommended to use black, flat-bottom 96-well or 384-well microplates. Black plates minimize well-to-well crosstalk and reduce background fluorescence, which is crucial for sensitive fluorescence assays.

Data Presentation

Table 1: Spectral and Photophysical Properties of Rhodamine 110

Parameter	Value	Solvent/Conditions	Reference
Excitation Maximum (λ_{ex})	496 - 500 nm	Aqueous Buffer/Methanol	[5][6]
Emission Maximum (λ_{em})	520 - 525 nm	Aqueous Buffer/Methanol	[1]
Molar Extinction Coefficient (ϵ)	$\sim 75,000 \text{ cm}^{-1}\text{M}^{-1}$		
Fluorescence Lifetime (τ)	$\sim 4.0 \text{ ns}$	Water	[7]
Fluorescence Lifetime (τ)	$4.2 \pm 0.2 \text{ ns}$	Methanol	[8]
Fluorescence Quantum Yield (Φ_f)	~ 0.88	Not specified	[9]

Table 2: Common Elastase Substrates Based on Rhodamine 110

Substrate Name	Structure	Target Enzyme
(Z-Ala-Ala-Ala-Ala) ₂ Rh110	Bis-(N-carbobenzyloxy-L-alanyl-L-alanyl-L-alanyl-L-alanine) amide of Rhodamine 110	Neutrophil Elastase
Bis-(CBZ-Arg)-R110	Bis-(benzyloxycarbonyl-L-arginine amide) of Rhodamine 110	General Serine Proteases
BZiPAR	Bis-(CBZ-Ile-Pro-Arg)-Rhodamine 110	Serine Proteases (e.g., Trypsin)

Experimental Protocols

Protocol 1: In Vitro Neutrophil Elastase Activity Assay

This protocol provides a general procedure for measuring the activity of purified neutrophil elastase.

Materials:

- Purified Human Neutrophil Elastase (HNE)
- Neutrophil Elastase Substrate: (Z-Ala-Ala-Ala-Ala)₂Rh110
- Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, 0.1% Triton X-100, pH 7.5
- Dimethyl sulfoxide (DMSO) for substrate reconstitution
- Black, flat-bottom 96-well microplate
- Fluorescence microplate reader with excitation and emission filters for Rhodamine 110

Procedure:

- Reagent Preparation:
 - Prepare the Assay Buffer and allow it to equilibrate to the desired assay temperature (e.g., 37°C).
 - Reconstitute the (Z-Ala-Ala-Ala-Ala)₂Rh110 substrate in DMSO to create a stock solution (e.g., 10 mM). Protect from light and store at -20°C.
 - On the day of the assay, dilute the substrate stock solution in Assay Buffer to the desired final working concentration (e.g., 10-50 µM).
 - Prepare serial dilutions of the purified HNE in Assay Buffer.
- Assay Protocol:
 - Add 50 µL of Assay Buffer to all wells of the microplate.
 - Add 25 µL of the different concentrations of HNE to the sample wells. For a negative control, add 25 µL of Assay Buffer.

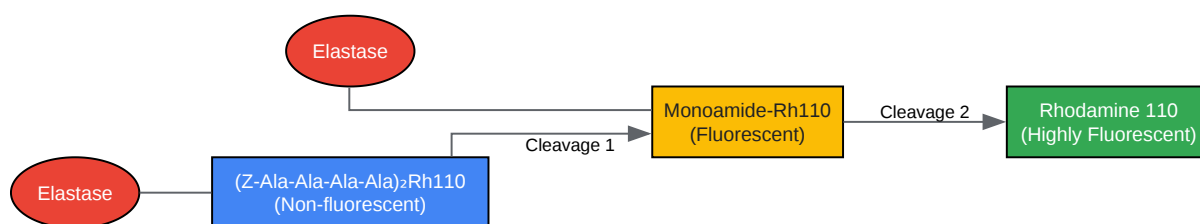
- Initiate the reaction by adding 25 μ L of the diluted substrate solution to all wells.
- Immediately place the plate in the fluorescence microplate reader.
- Measurement:
 - Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the desired temperature (e.g., 37°C). Set the excitation wavelength to ~485 nm and the emission wavelength to ~525 nm.
 - The rate of increase in fluorescence (RFU/min) is proportional to the elastase activity.
- Data Analysis:
 - Determine the reaction rate (V) from the linear portion of the fluorescence versus time plot.
 - Plot the reaction rate as a function of the enzyme concentration.

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
High Background Fluorescence	1. Substrate degradation (light exposure or instability in buffer).2. Contaminated reagents or microplate.3. Autofluorescence from the sample or test compounds.	1. Prepare substrate solution fresh and protect from light. Run a "substrate only" control to check for spontaneous hydrolysis.2. Use high-purity reagents and new, clean microplates.3. Run a "sample only" control (without substrate) to measure and subtract background fluorescence.
Low or No Signal	1. Inactive enzyme.2. Incorrect filter settings on the plate reader.3. Sub-optimal assay conditions (pH, temperature).4. Presence of an inhibitor in the sample.	1. Use a fresh aliquot of the enzyme and ensure proper storage. Include a positive control with a known active enzyme.2. Verify that the excitation and emission wavelengths are correctly set for Rhodamine 110.3. Optimize the assay buffer pH and incubation temperature for your specific elastase.4. If screening for inhibitors, this is the expected result. For other samples, consider purification steps to remove potential inhibitors.
Signal Decreases Over Time (Photobleaching)	1. Excessive excitation light intensity.2. Prolonged or repeated measurements.	1. Reduce the intensity of the excitation light on the plate reader if possible.2. Decrease the frequency of readings in a kinetic assay. For endpoint assays, take a single reading.

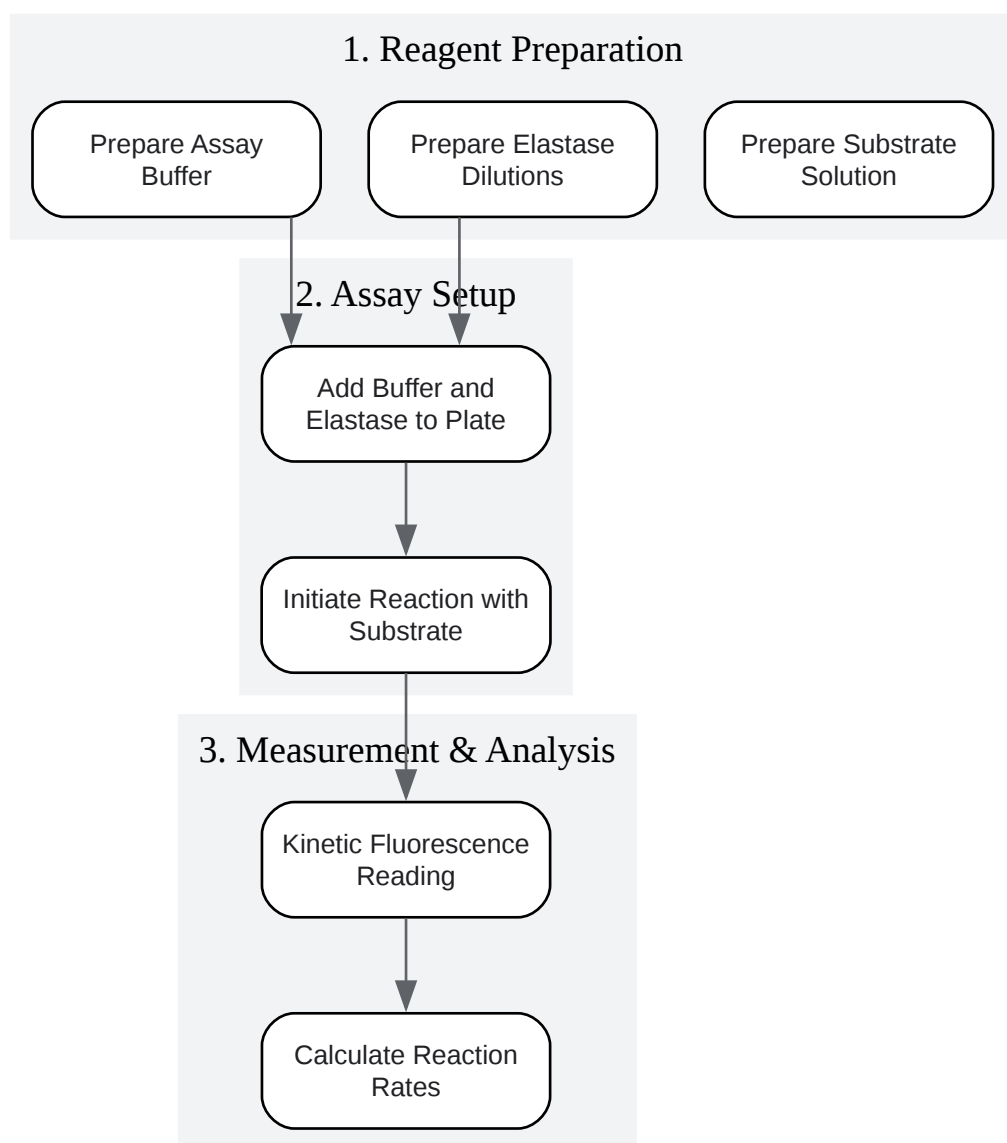
Non-linear Reaction Progress Curves	1. Substrate depletion.2. Enzyme instability.3. Product inhibition.	1. Use a lower enzyme concentration or a higher substrate concentration. Ensure that less than 10-15% of the substrate is consumed during the assay.2. Check the stability of the elastase under your assay conditions.3. Dilute the sample to reduce the concentration of the final product.
High Well-to-Well Variability	1. Inaccurate pipetting.2. Incomplete mixing of reagents.3. "Edge effects" in the microplate due to temperature or evaporation gradients.	1. Use calibrated pipettes and be careful with small volumes.2. Ensure thorough mixing after adding each reagent, without introducing bubbles.3. Avoid using the outer wells of the plate for critical samples, or fill them with buffer to create a humidified environment.

Visualizations



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Caption: Enzymatic cleavage of a bisamide Rhodamine 110 substrate.



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Caption: General workflow for a fluorometric elastase assay.

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